

Technical Characterization Guide: 2-(2-Chloroethoxy)ethyl acetate

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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)ethyl acetate

CAS No.: 14258-40-3

Cat. No.: B078466

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Primary Classification: Bifunctional Linker / Alkylating Agent CAS: 14258-40-3 Molecular Formula: $C_6H_{11}ClO_3$ Molecular Weight: 166.60 g/mol [1][2][3]

Executive Summary & Application Context

2-(2-Chloroethoxy)ethyl acetate is a critical bifunctional intermediate used primarily in medicinal chemistry for PEGylation strategies and the synthesis of heterobifunctional cross-linkers.[3] Its utility stems from the differential reactivity of its two termini: a hydrolytically sensitive acetate ester and a nucleophilic-labile alkyl chloride.[3]

Why This Guide? Commercial samples of this compound often contain specific impurities—such as the unacetylated alcohol (2-(2-chloroethoxy)ethanol) or the hydrolysis product (acetic acid)—that can silently sabotage downstream nucleophilic substitutions.[3] This guide provides a definitive 1H NMR structural analysis to validate purity and distinguish this product from its functional analogs.

Spectral Analysis: 1H NMR Characterization Theoretical vs. Experimental Data (DMSO- d_6)

The following data correlates experimental literature values with high-resolution structural predictions to resolve signal overlap often seen in lower-field instruments.

Solvent: DMSO- d_6 (Standard for polar intermediates) Frequency: 400 MHz[3][4]

Position	Moiety	Shift (δ ppm)	Multiplicity	Integration	Coupling ()	Structural Insight
A	-O-CO-CH_3	2.02	Singlet (s)	3H	-	Diagnostic acetate methyl; sharp singlet confirming esterification.[3]
B	$\text{-CH}_2\text{-CH}_2\text{-OAc}$	4.12	Triplet (t)	2H	4.5 Hz	Most deshielded methylene due to direct ester attachment.
C	$\text{-CH}_2\text{-CH}_2\text{-O-}$	3.60–3.75*	Multiplet (m)	6H (Total)	-	The "Envelope": Contains the ether methylenes and the chloromethyl group.[3]

*Note: In DMSO- d_6 , the signals for the ether methylenes and the chloromethyl group often overlap into a multiplet envelope (3.60–3.75 ppm). In CDCl_3 , these typically resolve into distinct triplets.

High-Resolution Resolution (CDCl_3 Prediction)

To resolve the "Envelope" (Region C), switching to Chloroform-d (CDCl_3) is recommended.[3]

- δ 4.22 (t, 2H):
-OAc (Deshielded ester methylene).[3]
- δ 3.76 (t, 2H):
-O- (Ether methylene adjacent to ester side).[3]
- δ 3.68 (t, 2H):
-O- (Ether methylene adjacent to chloride side).[3]
- δ 3.62 (t, 2H):
-Cl (Chloromethyl group).[3]
 - Differentiation: The

-Cl triplet is typically the most upfield of the methylene signals in the 3.6–3.8 ppm range in chlorinated ethers.[3]

Comparative Performance Analysis

This section objectively compares **2-(2-Chloroethoxy)ethyl acetate** against its direct precursors and halogenated alternatives to guide selection based on synthetic requirements.

Vs. Precursor: 2-(2-Chloroethoxy)ethanol

Scenario: Monitoring the acetylation reaction progress.

- Spectral Marker: The disappearance of the hydroxyl proton (broad singlet, variable δ 2.0–4.0 ppm depending on concentration) and the appearance of the sharp Acetate Singlet at δ 2.02 ppm.[3]
- Shift Logic: The methylene adjacent to the oxygen (

-methylene) shifts downfield from \sim 3.7 ppm (alcohol) to \sim 4.12 ppm (ester) due to the electron-withdrawing anisotropy of the carbonyl group.[3]

Vs. Alternative: 2-(2-Bromoethoxy)ethyl acetate

Scenario: Requiring a more reactive leaving group for substitution reactions (Finkelstein or direct amination).[3]

- Reactivity: Bromide is a superior leaving group () but is less stable in storage.[3]
- NMR Distinction:
 - Chloro-Analog:
 - Cl appears at $\delta \sim 3.62$ ppm.[3]
 - Bromo-Analog:
 - Br appears upfield at $\delta \sim 3.45$ ppm.[3]
 - Mechanism:[5][6] Chlorine is more electronegative (3.[3]16) than Bromine (2.96), causing greater deshielding of the adjacent protons.[3]

Impurity Profile Table[3]

Impurity	Diagnostic Signal (1H NMR)	Source	Remediation
Acetic Acid	$\delta \sim 2.10$ (s) + $\delta \sim 11.0$ (br)	Hydrolysis of ester	Wash with sat.[3] NaHCO_3 ; Dry over MgSO_4 . [3]
Ethanol	$\delta 1.06$ (t), $\delta 3.44$ (q)	Solvent residue	High-vacuum drying (< 1 mbar).
Triethylamine	$\delta 0.96$ (t), $\delta 2.45$ (q)	Base from acetylation	Acid wash (0.1 M HCl) followed by brine.[3]

Experimental Protocol: Validated Characterization Workflow

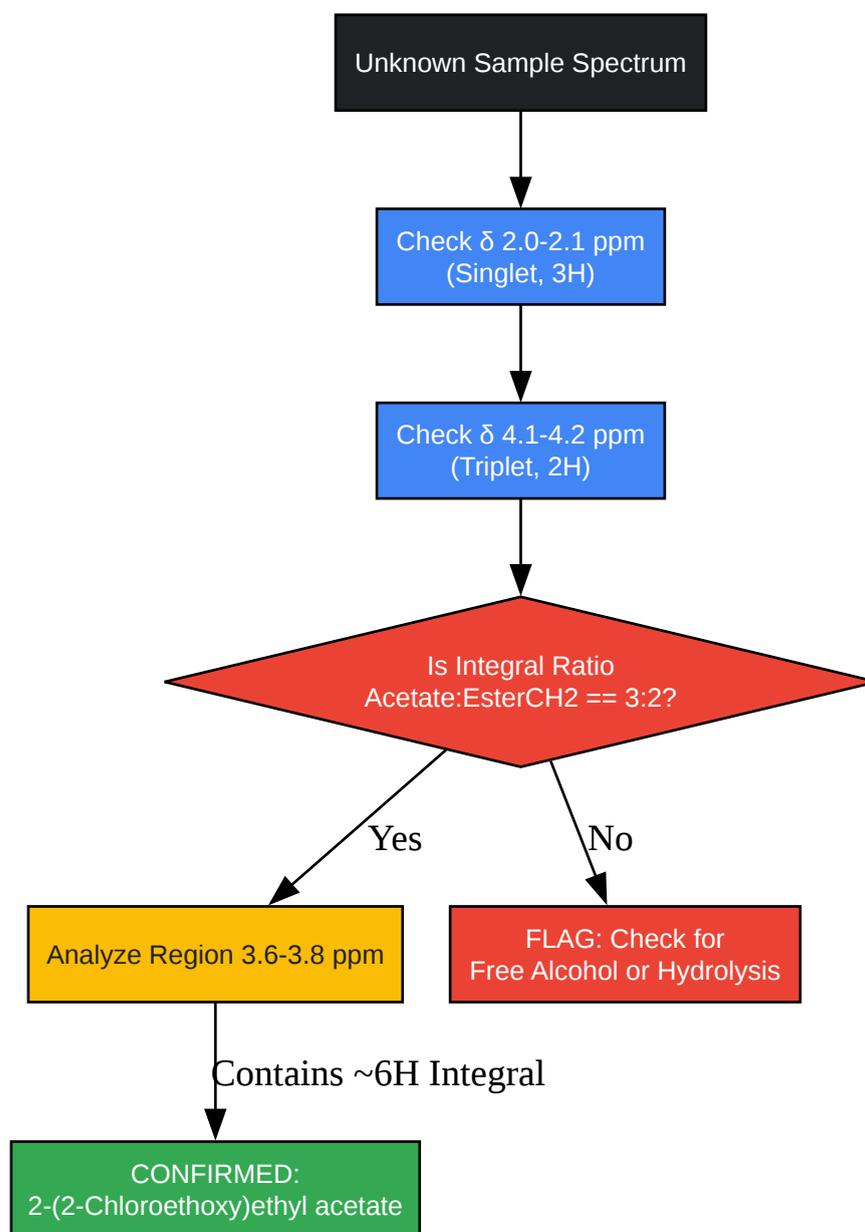
Sample Preparation[3][5]

- Mass: Weigh 10–15 mg of the liquid product.
- Solvent: Add 0.6 mL of CDCl_3 (containing 0.03% TMS as internal standard).
 - Why CDCl_3 ? Provides better resolution of the methylene "envelope" compared to DMSO. [\[3\]](#)
- Homogenization: Vortex for 10 seconds. Ensure no phase separation (product is an oil).
- Transfer: Filter through a glass wool plug into a clean 5mm NMR tube to remove particulate salts (e.g., $\text{Et}_3\text{N}\cdot\text{HCl}$ residues). [\[1\]](#)[\[3\]](#)

Acquisition Parameters (Standard 400 MHz)

- Pulse Sequence: zg30 (30° excitation pulse).
- Scans (NS): 16 (Sufficient for >95% purity).
- Relaxation Delay (D1): 1.0 second.
- Spectral Width: 0 to 12 ppm. [\[3\]](#)
- Temperature: 298 K (25°C). [\[3\]](#)

Logic Flow for Structural Confirmation (Visualization)[\[3\]](#)

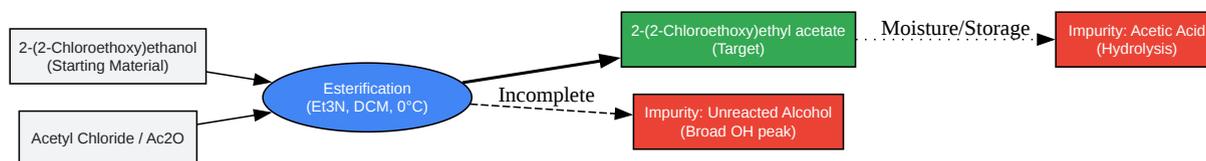


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Figure 1: Decision logic for confirming structure and purity via ^1H NMR.

Synthesis Pathway & Impurity Origins[3]

Understanding the synthesis helps interpret "ghost peaks" in the spectrum.[3] The standard route involves the acetylation of 2-(2-chloroethoxy)ethanol.[3]



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Figure 2: Synthesis pathway highlighting origins of common spectral impurities.

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